![molecular formula C13H17Br2NO2 B13465746 tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)
tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a dibromophenyl group, and an ethyl linkage, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2,4-dibromophenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atoms on the phenyl ring. Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Oxidation and Reduction: The phenyl ring can undergo oxidation reactions to form quinones, while reduction reactions can convert the dibromo groups to dihydroxy groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include various substituted phenyl derivatives.
Hydrolysis: Products are 2-(2,4-dibromophenyl)ethylamine and tert-butyl alcohol.
Oxidation: Products include quinones.
Reduction: Products include dihydroxy derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Utilized in the study of enzyme inhibition, particularly those involving carbamate-sensitive enzymes.
Medicine:
- Investigated for potential use in drug development, particularly as a prodrug that can release active amines in vivo.
Industry:
- Used in the production of agrochemicals and pharmaceuticals.
- Employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate primarily involves its role as a protecting group for amines. The carbamate group can be cleaved under specific conditions to release the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the amine being protected.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-[2-(4-bromophenyl)ethyl]carbamate
- tert-Butyl N-[2-(2,4-dichlorophenyl)ethyl]carbamate
- tert-Butyl N-[2-(2,4-difluorophenyl)ethyl]carbamate
Uniqueness:
- The presence of two bromine atoms on the phenyl ring makes tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate more reactive in nucleophilic substitution reactions compared to its mono-bromo or non-bromo analogs.
- The dibromo substitution pattern also influences the compound’s electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C13H17Br2NO2 |
|---|---|
Poids moléculaire |
379.09 g/mol |
Nom IUPAC |
tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17Br2NO2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Clé InChI |
SASPREZXPGDKDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



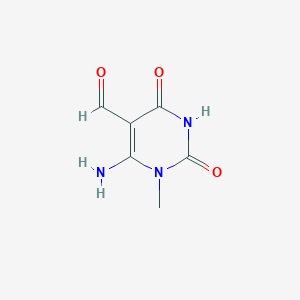
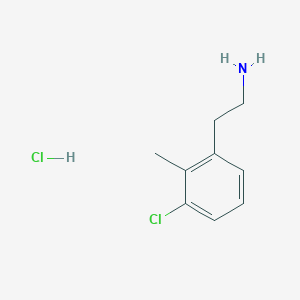
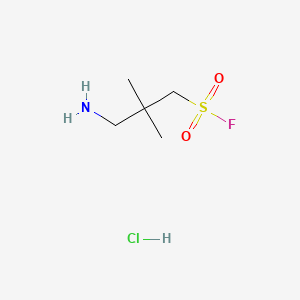
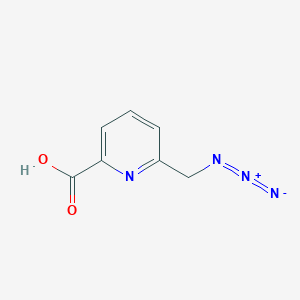
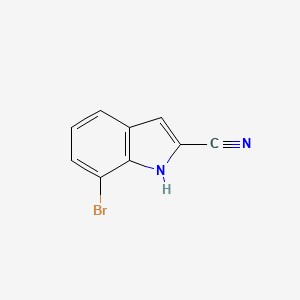
![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
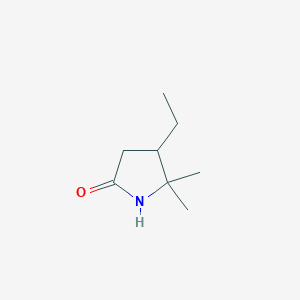
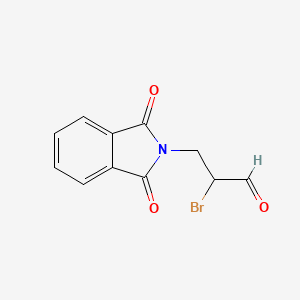
![4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride](/img/structure/B13465717.png)
![1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)
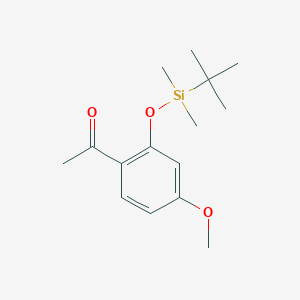
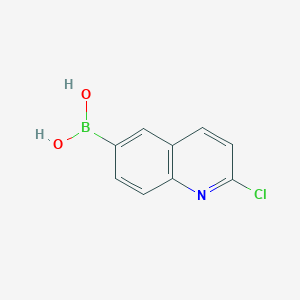
![{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B13465739.png)
